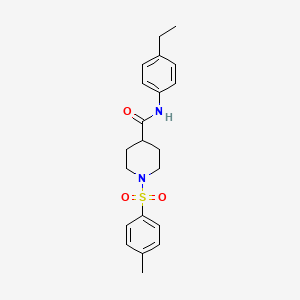

N-(4-Ethylphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide

Description

N-(4-Ethylphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a 4-ethylphenyl carboxamide moiety and a 4-methylbenzenesulfonyl (tosyl) group at the piperidine nitrogen. This structural framework is common in medicinal chemistry, particularly in compounds targeting enzymes or receptors where the sulfonyl group enhances binding affinity or metabolic stability. The ethylphenyl substituent may contribute to lipophilicity, influencing membrane permeability and pharmacokinetics .

Properties

IUPAC Name |

N-(4-ethylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-3-17-6-8-19(9-7-17)22-21(24)18-12-14-23(15-13-18)27(25,26)20-10-4-16(2)5-11-20/h4-11,18H,3,12-15H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSGVZJJIKZJGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethylphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using reagents such as carbodiimides.

Ethyl and Methyl Substitutions: The ethyl and methyl groups can be introduced through alkylation reactions using alkyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl and methyl groups.

Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include sulfides or amines.

Substitution: Products will vary depending on the substituents introduced.

Scientific Research Applications

N-(4-Ethylphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide may have applications in:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying receptor-ligand interactions.

Medicine: Possible development as a pharmaceutical agent.

Industry: Use in the production of specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound acts on a receptor, it may bind to the receptor site and modulate its activity, either as an agonist or antagonist. The molecular pathways involved would depend on the receptor type and the downstream signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-4-carboxamide Derivatives with Varied Sulfonyl Groups

- E459-0045 (N-(4-ethylphenyl)-1-[(2-oxo-1,2-dihydroquinolin-6-yl)sulfonyl]piperidine-4-carboxamide): This compound replaces the tosyl group with a 2-oxo-dihydroquinolin-6-yl sulfonyl moiety. Compared to the target compound, this modification could improve selectivity in screening assays .

Compound from ((E)-1-((2-(methylthio)phenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide) :

The sulfonyl group here is substituted with a methylthiophenyl ring, and the carboxamide aryl group includes a phenyldiazenyl (azo) linker. The azo group may reduce metabolic stability due to susceptibility to reduction, while the methylthio substituent could increase hydrophobicity. This contrasts with the target compound’s ethylphenyl group, which balances lipophilicity and stability .

Piperidine vs. Piperazine Ring Systems

- The 4-chlorophenyl substituent (electron-withdrawing) contrasts with the target’s 4-ethylphenyl (electron-donating), affecting electronic distribution and interactions with hydrophobic binding pockets .

Aryl Substituent Variations

- Compounds 2a–3c () :

These analogs feature naphthyl, phenylethyl, or methoxy-substituted benzyl groups on the carboxamide nitrogen. For example, 3a (N-(4-ethylbenzyl)-1-(naphthalen-1-yl-ethyl)piperidine-4-carboxamide) has a bulkier naphthyl group, which may enhance affinity for sterically tolerant targets but reduce solubility. The target compound’s simpler ethylphenyl group offers a balance between activity and drug-like properties .

Fluorophenyl Derivatives ()**:

Compounds like 4-(4-fluorophenyl)-4-hydroxy piperidine and its derivatives highlight the impact of halogenation. Fluorine atoms improve metabolic stability and bioavailability via reduced cytochrome P450 metabolism. However, the target compound lacks halogens, relying instead on ethyl and methyl groups for optimization .

Key Findings and Implications

- Sulfonyl Group Impact: Tosyl (target) vs. dihydroquinolin (E459-0045) sulfonyl groups dictate target selectivity. Tosyl is favorable for broad-spectrum activity, while specialized sulfonyl groups improve specificity .

- Aryl Substituents : Ethylphenyl (target) provides moderate lipophilicity, whereas fluorophenyl () or chlorophenyl () substituents alter electronic and metabolic profiles .

- Ring System : Piperidine (target) offers conformational flexibility, while piperazine derivatives () introduce polarity but may reduce blood-brain barrier penetration .

Biological Activity

N-(4-Ethylphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide is a synthetic organic compound belonging to the class of piperidine carboxamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. The unique structural features of this compound, including a piperidine ring and sulfonamide group, contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The sulfonamide group enhances the compound's potential to act as an inhibitor by facilitating binding to active sites on target proteins.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to cancer cell metabolism.

- Receptor Modulation : It could modulate receptor activity, influencing downstream signaling pathways critical for cell proliferation and survival.

Biological Activity Studies

Recent studies have highlighted the compound's promising biological activities:

- Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was shown to induce apoptosis in hypopharyngeal tumor cells, demonstrating better efficacy than some reference drugs .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit pyruvate kinase M2 (PKM2), an enzyme implicated in tumor metabolism. Inhibition of PKM2 can lead to altered energy production in cancer cells, thereby inhibiting their growth .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Fluorophenyl)-N-(4-methoxyphenyl)piperidine-4-carboxamide | Similar piperidine core with different substituents | Contains a methoxy group instead of an ethoxy group |

| 1-(4-Bromobenzenesulfonyl)-N-(4-ethoxyphenyl)piperidine-4-carboxamide | Similar sulfonamide structure | Contains a bromine substituent instead of fluorine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.